- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β IsoformJournal of Medicinal Chemistry, 2011, 54(22), 7815-7833,
Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
Nome do Produto:furo3,2-dpyrimidine-2,4-diol
furo3,2-dpyrimidine-2,4-diol Propriedades químicas e físicas
Nomes e Identificadores
-
- Furo[3,2-d]pyrimidine-2,4-diol
- 1H-furo[3,2-d]pyrimidine-2,4-dione
- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- furo3,2-dpyrimidine-2,4-diol
-
- MDL: MFCD11520867
- Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
- Chave InChI: UEICIOHAOMRQDE-UHFFFAOYSA-N
- SMILES: O=C1NC2=C(OC=C2)C(=O)N1
Propriedades Computadas
- Massa Exacta: 152.02200
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
Propriedades Experimentais
- PSA: 79.38000
- LogP: 0.63400
furo3,2-dpyrimidine-2,4-diol Informações de segurança
furo3,2-dpyrimidine-2,4-diol Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
furo3,2-dpyrimidine-2,4-diol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314223-10.0g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10.0g |
$9571.0 | 2023-07-10 | |
Enamine | EN300-314223-2.5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 2.5g |
$2490.0 | 2023-09-05 | |
Enamine | EN300-314223-0.25g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.25g |
$589.0 | 2023-09-05 | |
Enamine | EN300-314223-0.1g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.1g |
$413.0 | 2023-09-05 | |
Alichem | A089000433-10g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10g |
$3142.11 | 2023-08-31 | |
Alichem | A089000433-5g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$2200.00 | 2023-08-31 | |
Enamine | EN300-314223-5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$4909.0 | 2023-09-05 | |
1PlusChem | 1P00600E-250mg |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 250mg |
$287.00 | 2024-04-19 | |
Ambeed | A697207-1g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 1g |
$850.0 | 2025-03-04 | |
abcr | AB334496-1g |
Furo[3,2-d]pyrimidine-2,4-diol; . |
956034-06-3 | 1g |
€1771.00 | 2025-02-20 |
furo3,2-dpyrimidine-2,4-diol Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
Referência
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referência
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referência
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water
Referência
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitorsMedChemComm, 2014, 5(12), 1821-1828,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C
Referência
- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referência
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referência
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referência
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referência
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referência
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
furo3,2-dpyrimidine-2,4-diol Raw materials
- Methyl 3-ureidofuran-2-carboxylate
- Chlorosulfonyl isocyanate
- Methyl 3-aminofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester
furo3,2-dpyrimidine-2,4-diol Preparation Products
furo3,2-dpyrimidine-2,4-diol Literatura Relacionada
-
Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177
956034-06-3 (furo3,2-dpyrimidine-2,4-diol) Produtos relacionados
- 1026783-35-6(2-{[2-(diethylamino)ethyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid)
- 1219798-46-5(4-Nitrobenzonitrile-d4)
- 851094-91-2(methyl 4-{5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-ylcarbamoyl}benzoate)
- 2969322-27-6(1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2-methylpentan-1-ol)
- 1047657-69-1(spiro[benzofuran-2,4-piperidine]-3-one;hydrochloride)
- 894012-32-9(N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)
- 450351-87-8(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide)
- 1694816-36-8(1-Butan-2-ylimidazol-2-amine)
- 2137192-12-0(methyl (3R)-3-amino-3-(oxan-2-yl)propanoate)
- 58258-01-8(Desalkyl Ebastine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

Pureza:99%/99%/99%
Quantidade:100mg/250mg/1g
Preço ($):167.0/284.0/765.0